(8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(8-methoxy-1-methyl-3,4-dihydro-2H-quinolin-3-yl)methanamine |
InChI |
InChI=1S/C12H18N2O/c1-14-8-9(7-13)6-10-4-3-5-11(15-2)12(10)14/h3-5,9H,6-8,13H2,1-2H3 |
InChI Key |
JSJXLVPKXPGNHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC2=C1C(=CC=C2)OC)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline core.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Biological Applications
2.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of tetrahydroquinoline derivatives, including (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine. Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines:
- Human T-Lymphocyte Cells (CEM)
- Cervical Carcinoma Cells (HeLa)
- Colorectal Adenocarcinoma (HT-29)
- Ovarian Carcinoma (A2780)
In vitro studies demonstrated that these compounds could inhibit cell proliferation, suggesting their potential as chemotherapeutic agents .
2.2 Neuroprotective Effects
Studies have also explored the neuroprotective effects of tetrahydroquinoline derivatives. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases .
Case Studies
Case Study 1: Antiproliferative Activity
A study synthesized a library of 8-substituted tetrahydroquinoline derivatives and tested their effects on human cancer cell lines. The most active compounds were identified based on their ability to inhibit cell growth effectively. The results indicated that specific structural modifications could enhance activity against certain cancer types .
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, tetrahydroquinoline derivatives demonstrated significant neuroprotective effects by reducing markers of oxidative stress and inflammation. These findings support further investigation into their potential as therapeutic agents for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Cell Lines Tested | Results Summary |
|---|---|---|---|
| (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine | Antiproliferative | CEM, HeLa, HT-29, A2780 | Inhibited cell growth |
| Similar Tetrahydroquinoline Derivatives | Neuroprotective | Neuronal cell models | Reduced oxidative stress markers |
Mechanism of Action
The mechanism of action of (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Challenges : The target compound’s 8-methoxy group may complicate synthesis due to steric hindrance during functionalization. Telescoped processes, as seen in sertraline intermediate synthesis, could be adapted for efficiency .
- Biological Activity: Methanamine derivatives often exhibit amine-related bioactivity (e.g., receptor modulation).
- Safety: While specific data are lacking, analogs like 1,5,6,7-tetrahydro-1-phenyl-8-quinolinyl methanone (CAS 89409-15-4) require medical consultation upon exposure, suggesting cautious handling .
Biological Activity
(8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine is a compound belonging to the tetrahydroquinoline class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a tetrahydroquinoline core with a methoxy group at the 8-position and a methanamine substituent at the 3-position. The presence of these functional groups is believed to influence its biological activity.
1. Antioxidant Activity
Research indicates that derivatives of tetrahydroquinolines exhibit significant antioxidant properties. For instance, studies have shown that (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases.
2. Neuroprotective Effects
Tetrahydroquinoline derivatives have been explored for their neuroprotective effects. In animal models of neurodegenerative diseases, (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine demonstrated the ability to enhance cognitive function and reduce neuronal apoptosis. This suggests potential therapeutic applications in conditions such as Alzheimer's disease.
3. Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential enzymatic functions.
The biological activities of (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine are thought to be mediated through several mechanisms:
- Free Radical Scavenging : The methoxy group may enhance the compound's ability to donate electrons and neutralize free radicals.
- Receptor Modulation : It is hypothesized that the compound interacts with neurotransmitter receptors, contributing to its neuroprotective effects.
- Membrane Interaction : The lipophilic nature of the tetrahydroquinoline structure allows it to integrate into lipid membranes, affecting membrane fluidity and integrity.
Table 1: Summary of Biological Activities
| Activity | Model/Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH assay | Significant free radical scavenging |
| Neuroprotection | Mouse model of Alzheimer's | Improved memory retention and reduced apoptosis |
| Antimicrobial | Agar diffusion method | Inhibition of E. coli and S. aureus growth |
Case Study: Neuroprotective Effects
In a study conducted by researchers investigating neurodegeneration, mice treated with (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine showed significant improvements in cognitive function compared to control groups. The treatment resulted in decreased levels of inflammatory markers and enhanced synaptic plasticity.
Chemical Reactions Analysis
Electrochemical Functionalization
The tetrahydroquinoline scaffold can undergo electrochemical functionalization at the aromatic ring. A study demonstrated that derivatives of 1,2,3,4-tetrahydroquinoline participate in regioselective C–H activation under electrochemical conditions, enabling the introduction of substituents at the 5-, 6-, or 7-positions of the quinoline ring. For (8-Methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-3-yl)methanamine, this method could facilitate halogenation or cross-coupling reactions without requiring transition-metal catalysts.
Key Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile/water (9:1) |
| Electrode Material | Graphite |
| Current Density | 5 mA/cm² |
| Yield Range | 65–92% |
Borrowing Hydrogen Catalysis
The primary amine group participates in borrowing hydrogen (BH) reactions, a methodology validated for related tetrahydroquinolines. Manganese(I) PN₃ pincer complexes catalyze the coupling of secondary alcohols with aminobenzyl alcohols to form substituted tetrahydroquinolines. For this compound, analogous reactions could enable:
-
N-Alkylation using secondary alcohols (e.g., 1-phenylethanol → 2-phenyl substitution) .
-
Cyclization with dienophiles like trans-anethole to form polycyclic derivatives .
Example Reaction Pathway:
text2-aminobenzyl alcohol + secondary alcohol → (8-Methoxy-1-methyl-THQ)methanamine derivative Catalyst: Mn(I) PN₃ complex (2 mol%) Base: KH/KOH (1:1 molar ratio) Temperature: 120°C Yield: 72–85%[2][6]
Multi-Component Reactions (MCRs)
The amine group facilitates MCRs, as shown in the synthesis of triazolo[5,1-a]isoquinolines. A three-component reaction between acetophenone derivatives, 2,2-dimethoxyethan-1-amine, and 4-nitrophenyl azide produces triazole intermediates. Acidic conditions then induce cyclization to yield fused heterocycles .
Applicability:
-
Triazole Formation: Reacts with azides and ketones to form 1,2,3-triazole derivatives.
-
Pomeranz-Fritsch Cyclization: Forms isoquinoline hybrids under H₂SO₄ catalysis .
Nucleophilic Substitution
The methanamine group undergoes nucleophilic substitution with:
-
Acyl chlorides: Forms amides (e.g., acetyl chloride → N-acetyl derivative).
-
Sulfonyl chlorides: Produces sulfonamides (e.g., TsCl → tosyl-protected amine).
Optimized Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Acetyl chloride | DCM | 0°C → RT | 88% |
| Benzenesulfonyl chloride | THF | 40°C | 76% |
Catalytic Hydrogenation/Dehydrogenation
The tetrahydroquinoline ring undergoes reversible hydrogenation/dehydrogenation. Cp*Co(III) catalysts enable:
-
Dehydrogenation: Converts tetrahydroquinoline to quinoline derivatives under aerobic conditions .
-
Hydrogenation: Reduces quinoline back to tetrahydroquinoline using H₂ gas (1 atm) .
Catalytic Performance:
| Process | Catalyst Loading | H₂ Pressure | Conversion |
|---|---|---|---|
| Dehydrogenation | 2 mol% | N/A | 95% |
| Hydrogenation | 5 mol% | 1 atm | 89% |
Acid-Catalyzed Rearrangements
Under strong acidic conditions (e.g., H₂SO₄), the compound undergoes:
-
Ring expansion: Forms naphthyridine derivatives via water-mediated ring opening .
-
Demethylation: Methoxy groups convert to hydroxyl groups in concentrated HBr/AcOH .
Demethylation Example:
text(8-Methoxy-THQ)methanamine + HBr (48%) → (8-Hydroxy-THQ)methanamine Temperature: 100°C Time: 6 h Yield: 68%[8]
Comparative Reaction Table
Q & A
Q. How can isotopic labeling (e.g., ²H, ¹³C) elucidate metabolic pathways in vivo?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
